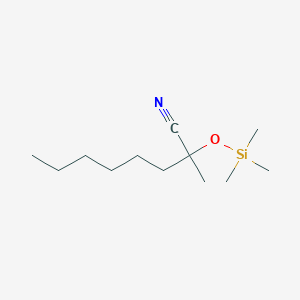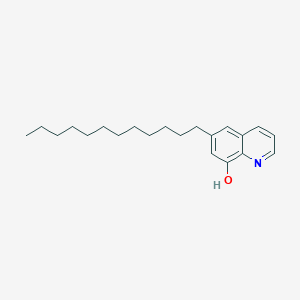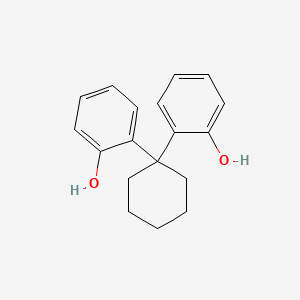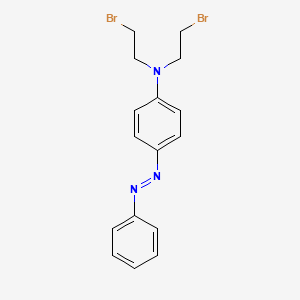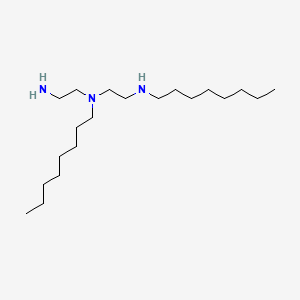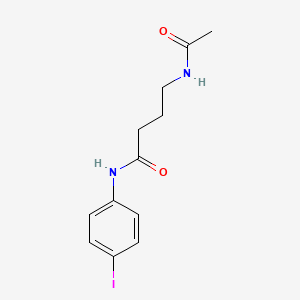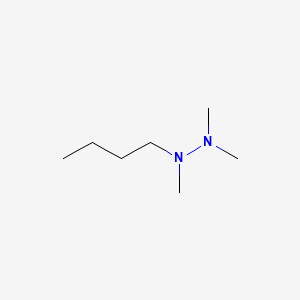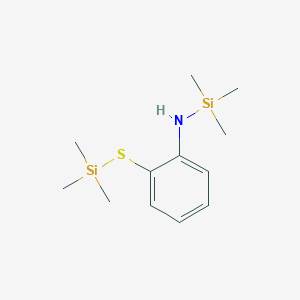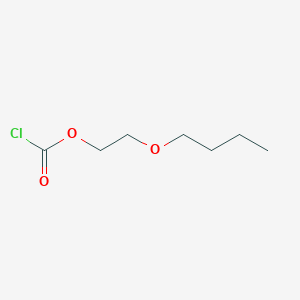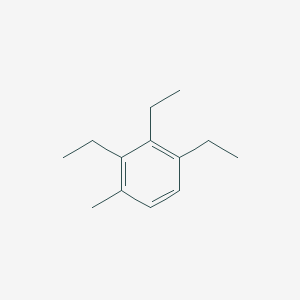
1,2,3-Triethyl-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triethyl-4-methylbenzene is an aromatic hydrocarbon with a benzene ring substituted by three ethyl groups and one methyl group. This compound is part of the alkylbenzene family, known for its diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Triethyl-4-methylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of ethyl chloride (C2H5Cl) and methyl chloride (CH3Cl) as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Triethyl-4-methylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Applications De Recherche Scientifique
1,2,3-Triethyl-4-methylbenzene finds applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 1,2,3-Triethyl-4-methylbenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This interaction is facilitated by the electron-donating effects of the ethyl and methyl groups, which increase the electron density on the benzene ring .
Comparaison Avec Des Composés Similaires
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
Uniqueness: 1,2,3-Triethyl-4-methylbenzene is unique due to the presence of both ethyl and methyl groups, which impart distinct chemical properties and reactivity compared to its trimethylbenzene counterparts. The combination of these alkyl groups influences the compound’s steric and electronic characteristics, making it valuable for specific synthetic applications .
Propriétés
Numéro CAS |
41903-42-8 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
1,2,3-triethyl-4-methylbenzene |
InChI |
InChI=1S/C13H20/c1-5-11-9-8-10(4)12(6-2)13(11)7-3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
NZIBPSWYIIZAND-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)C)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

